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Compound of Interest

Compound Name: CB1R/AMPK modulator 1

Cat. No.: B15140355 Get Quote

This document provides a comprehensive analysis of the structure-activity relationship (SAR)

for a series of compounds centered around the "Compound 38-S" core. The following sections

detail the quantitative biological data, experimental methodologies, and relevant signaling

pathways to inform future drug design and development efforts.

Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro activity of Compound 38-S and its analogs against

their primary target, as well as their effects on cell viability.

Compound ID R1 Group R2 Group
Target IC50
(nM)

Cell Viability
EC50 (µM)

38-S -H -CH3 15 2.5

38-S-01 -F -CH3 22 3.1

38-S-02 -Cl -CH3 12 2.1

38-S-03 -Br -CH3 18 2.8

38-S-04 -H -CH2CH3 45 8.9

38-S-05 -H -Cyclopropyl 33 6.4

38-S-06 -Cl -CH2CH3 38 7.5
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Experimental Protocols
A biochemical assay was performed to determine the half-maximal inhibitory concentration

(IC50) of the compounds. The assay was conducted in a 384-well plate format. Each well

contained the target enzyme (5 nM), the peptide substrate (10 µM), and ATP (10 µM) in a final

volume of 50 µL of kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA, and 1

mM DTT). Compounds were serially diluted in DMSO and added to the wells, with the final

DMSO concentration not exceeding 1%. The plates were incubated for 60 minutes at room

temperature. The reaction was stopped by the addition of a detection reagent, and the

luminescence signal was measured on a plate reader. The IC50 values were calculated from

the dose-response curves using a four-parameter logistic fit.

The half-maximal effective concentration (EC50) for cell viability was determined using a

standard MTT assay. Cells were seeded in 96-well plates at a density of 5,000 cells per well

and allowed to adhere overnight. The following day, the cells were treated with serial dilutions

of the compounds for 72 hours. After the incubation period, MTT reagent was added to each

well and incubated for 4 hours. The formazan crystals were then dissolved in DMSO, and the

absorbance was measured at 570 nm. The EC50 values were calculated from the dose-

response curves.
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Caption: Proposed mechanism of action for Compound 38-S in the MAPK/ERK pathway.
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Caption: Workflow for the target-based enzymatic IC50 determination assay.
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Caption: Key structure-activity relationship trends observed for the Compound 38-S series.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15140355?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

